molecular formula C13H10N2O5S B14508783 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine CAS No. 63160-15-6

2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine

Cat. No.: B14508783
CAS No.: 63160-15-6
M. Wt: 306.30 g/mol
InChI Key: ZVKWENRNBURNNR-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is a chemical compound known for its unique structure and reactivity It features a nitrobenzene sulfonyl group attached to an oxaziridine ring, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate oxaziridine precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might include recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and introduce functional groups into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is unique due to the presence of both the oxaziridine ring and the nitrobenzene sulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .

Properties

CAS No.

63160-15-6

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonyl-3-phenyloxaziridine

InChI

InChI=1S/C13H10N2O5S/c16-14(17)11-6-8-12(9-7-11)21(18,19)15-13(20-15)10-4-2-1-3-5-10/h1-9,13H

InChI Key

ZVKWENRNBURNNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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